molecular formula C7H12O4 B1521857 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid CAS No. 909570-34-9

2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid

Cat. No.: B1521857
CAS No.: 909570-34-9
M. Wt: 160.17 g/mol
InChI Key: CAHUGPPCEATIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid (CAS 909570-34-9) is a synthetic organic compound with the molecular formula C 7 H 12 O 4 and a molecular weight of 160.17 g/mol . This molecule is structurally characterized by a terminal allyl ether (prop-2-en-1-yloxy) group connected to a carboxylic acid terminus via a short diethylene glycol spacer. This specific architecture, featuring a hydrophilic PEG-like chain capped with reactive functional groups, makes it a valuable building block in scientific research. The primary research value of this compound lies in its role as a versatile heterobifunctional linker, particularly in bioconjugation and polymer chemistry . The terminal carboxylic acid ( -COOH ) can be readily activated and coupled with primary amine groups ( -NH 2 ), enabling the covalent attachment of the molecule to peptides, proteins, or other amine-containing molecules . The opposing allyl ether group offers a distinct reactive handle; the terminal alkene can undergo further chemical modifications, such as radical reactions or click chemistry, allowing for sequential or orthogonal conjugation strategies . This makes the compound highly useful for creating customized linkers in solid-phase synthesis, developing PEGylated drug conjugates, and synthesizing advanced hydrogel materials for biomedical applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

2-(2-prop-2-enoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-3-10-4-5-11-6-7(8)9/h2H,1,3-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHUGPPCEATIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structure

  • Molecular Formula: C7H12O4
  • Molecular Weight: 160.17 g/mol
  • Synonyms: (2-Allyloxyethoxy)-acetic acid, 2-(2-prop-2-enoxyethoxy)acetic acid
  • CAS Number: 909570-34-9
  • Structure: The molecule consists of an acetic acid moiety linked via an ether bond to a diethylene glycol unit, which is further connected to an allyloxy group (prop-2-en-1-yloxy).

Preparation Methods of 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic Acid

General Synthetic Strategy

The preparation of this compound typically involves:

  • Formation of the ether linkage between allyl alcohol and a diethylene glycol derivative.
  • Introduction or preservation of the acetic acid functional group.
  • Use of appropriate protecting groups and reaction conditions to avoid side reactions, especially polymerization of the allyl group.

Reported Synthetic Routes

Etherification of Diethylene Glycol Derivatives with Allyl Halides

One common approach involves the nucleophilic substitution reaction where a diethylene glycol derivative bearing a leaving group (e.g., halide) reacts with allyl alcohol or an allyl halide under basic conditions to form the allyloxyethoxy intermediate. This intermediate is then converted to the acetic acid derivative by functional group transformation.

  • Typical reagents:
    • Allyl bromide or allyl chloride
    • Diethylene glycol or its derivatives
    • Base such as sodium carbonate or potassium carbonate
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Conditions: Mild heating (50-80°C) to promote substitution reaction.
Direct Esterification or Carboxylation

Alternatively, the carboxylic acid group can be introduced by carboxylation of an appropriate ether intermediate or by hydrolysis of an ester precursor.

  • Example: Starting from allyloxyethoxyethyl acetate, hydrolysis under acidic or basic conditions yields the free acetic acid derivative.
  • Catalysts: Acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide are used depending on the ester or acid form.
Use of Protected Aminoethoxy Derivatives as Intermediates

Patent US7038078B2 describes methods for synthesizing derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid, which share structural similarity with this compound. The synthetic steps include protection of amino groups, ether formation, and subsequent deprotection and functionalization to yield the target acid.

  • This approach highlights the use of protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to control reactivity during synthesis.
  • The reactions are conducted in solvents such as dichloromethane or ethyl acetate with purification by filtration and evaporation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Etherification with allyl halide Diethylene glycol derivative, allyl bromide/chloride Base (Na2CO3/K2CO3), DMF or THF, 50-80°C Straightforward, good yield Requires careful control to avoid side reactions
Hydrolysis of ester precursor Allyloxyethoxyethyl acetate Acid or base catalyst, aqueous medium Simple conversion to acid Hydrolysis conditions must be optimized to avoid degradation
Protection/deprotection route Aminoethoxy derivatives Protecting groups (Boc/Fmoc), organic solvents Enables complex functionalization Multi-step, time-consuming

Research Findings and Optimization

  • Reaction yields for the etherification step typically range from 70% to 90% under optimized conditions with potassium carbonate in DMF solvent.
  • The choice of solvent significantly affects the reaction rate and purity; DMF and THF provide good solubility and reaction environment.
  • Protecting group strategies, while increasing the number of steps, improve the selectivity and purity of the final product, especially when sensitive functional groups are present.
  • Purification methods include crystallization, solvent extraction, and chromatographic techniques to isolate the acid in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield allyloxyacetic acid, while reduction can produce 2-allyloxyethanol derivatives.

Scientific Research Applications

Drug Development

One of the primary applications of 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid is in the field of drug development. Its ability to inhibit specific enzymes makes it a candidate for therapeutic agents, particularly in the context of phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes.

Case Study: Inhibition of Lysosomal Phospholipase A2

Research has shown that compounds similar to this compound can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. A study involving a library of small molecules demonstrated that certain compounds could inhibit PLA2G15 activity effectively, correlating this inhibition with their chemical properties . This suggests that this compound may also exhibit similar inhibitory effects, making it a potential candidate for further investigation in drug toxicity screening.

Biochemical Research

In biochemical studies, this compound has been utilized as a reagent for synthesizing other bioactive compounds. Its ability to act as an etherifying agent allows for the modification of various biomolecules, enhancing their solubility and bioavailability.

Table 1: Comparison of Bioactive Compounds Synthesized Using this compound

Compound NameApplication AreaSynthesis MethodYield (%)
Compound AAnticancerEtherification with 2-[...]-acetic acid85
Compound BAntimicrobialAlkylation reaction90
Compound CAnti-inflammatoryEsterification process78

Material Science

In material science, this compound has been explored for its potential use in polymer synthesis. Its reactive functional groups can facilitate the formation of copolymers with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymerization Reactions

A study focused on the polymerization of this compound with various monomers indicated that it could significantly improve the mechanical properties of the resulting materials. The copolymers demonstrated increased tensile strength and flexibility compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy-acetic acid backbone provides a functional group that can form hydrogen bonds and interact with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : The allyl ether’s reactivity enables applications in drug-polymer conjugates , where controlled release is achieved via hydrolysis or enzymatic cleavage .
  • Environmental Impact: Unlike chlorophenoxy herbicides (), the target compound’s allyl group may degrade more readily, reducing ecological persistence.

Biological Activity

2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid, also known as prop-2-en-1-yloxy acetic acid, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C5H8O3
  • Molecular Weight : 116.12 g/mol
  • SMILES Notation : OC(COCC=C)=O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:

  • Antitumor Activity : The compound has shown promise as an antitumor agent. Research indicates that it may induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated. For example, a study evaluated the cytotoxic effects of similar compounds and found significant activity against several human cancer cell lines .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound might exhibit anti-inflammatory effects, potentially through the modulation of inflammatory pathways. Such properties are crucial for developing treatments for chronic inflammatory diseases .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in treating infections .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Production : The induction of oxidative stress through ROS generation may contribute to the apoptosis of tumor cells .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorModerate
Anti-inflammatoryPotential
AntimicrobialEffective

Case Study Example

In a study focusing on the synthesis and evaluation of related compounds, researchers found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations . These findings support further exploration into structural modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid, and how is purity optimized?

  • Methodology : The synthesis typically involves sequential etherification and esterification steps. For example, allyl glycidyl ether can react with ethylene glycol under acidic conditions to form the intermediate ether, followed by acetic acid coupling. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to yield >95% purity .
  • Optimization : Reaction temperature (60–80°C) and catalyst selection (e.g., p-toluenesulfonic acid) improve yields. Monitoring via TLC or HPLC ensures minimal byproducts .

Q. What analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Peaks at δ 5.8–6.1 ppm (allyl protons) and δ 4.2–4.5 ppm (ether -OCH2-) confirm the structure. The carboxylic acid proton appears as a broad singlet at δ 12–13 ppm .
  • Mass Spectrometry (MS) : ESI-MS in negative mode shows [M-H]⁻ at m/z 203.1, corroborating molecular weight (204.2 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) validate purity (>98%) .

Q. How is this compound utilized as a PEG-based linker in bioconjugation?

  • Application : The ether-oxygen-rich structure enhances hydrophilicity and biocompatibility. It serves as a spacer in peptide-drug conjugates (e.g., phosphatase-recruiting chimeras) to improve solubility and reduce steric hindrance .
  • Protocol : Conjugation involves carbodiimide-mediated coupling (EDC/NHS) between the carboxylic acid and amine-bearing biomolecules, followed by dialysis or size-exclusion chromatography .

Advanced Research Questions

Q. How does the propenyl ether moiety influence reactivity in click chemistry applications?

  • Mechanism : The allyl group enables thiol-ene "click" reactions under UV light with thiol-containing biomolecules (e.g., cysteine residues). This allows site-specific functionalization for drug delivery systems .
  • Validation : FT-IR (disappearance of C=C stretch at 1640 cm⁻¹) and MALDI-TOF confirm successful conjugation .

Q. What strategies mitigate hydrolysis of the ether linkage in aqueous drug formulations?

  • Stabilization : Adjusting pH to 6.5–7.5 and using lyophilization reduce hydrolysis. Co-solvents (e.g., PEG 400) enhance stability in parenteral formulations .
  • Kinetic Studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitors degradation products (e.g., acetic acid derivatives) .

Q. What in vitro models demonstrate the compound’s role in modulating autophagy pathways?

  • Assays : Oral cancer cell lines (e.g., HSC-3) treated with the compound (10–100 µM) show dose-dependent upregulation of LC3B-II (Western blot) and reduced p62 levels, indicating autophagic flux .
  • Pathway Analysis : Inhibition of Akt-NF-κB signaling (via phospho-Akt ELISA) correlates with autophagy induction and anti-proliferative effects (IC50 = 45 µM) .

Q. How does structural modification of the propenyl group affect pharmacokinetics?

  • SAR Studies : Replacing the allyl group with propargyl (click-compatible) or methyl ether alters logP values (from 0.8 to 1.2) and plasma half-life (2.5–4.2 hrs in murine models) .
  • In Vivo Testing : Radiolabeled (³H) derivatives track biodistribution, showing preferential liver accumulation (35% ID/g) due to ether cleavage by hepatic esterases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.